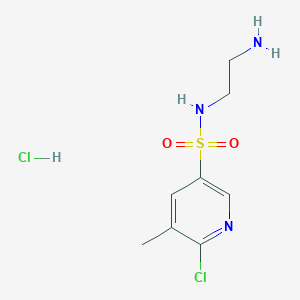

N-(2-Aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride

Description

N-(2-Aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride is a sulfonamide derivative featuring a pyridine core substituted with chloro and methyl groups at positions 6 and 5, respectively.

Properties

IUPAC Name |

N-(2-aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O2S.ClH/c1-6-4-7(5-11-8(6)9)15(13,14)12-3-2-10;/h4-5,12H,2-3,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDSXXFPCUHDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)S(=O)(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs from the evidence:

Key Observations:

- Core Heterocycles : The target compound and SB-242084 both utilize pyridine rings, but SB-242084 incorporates an indoline carboxamide, which may enhance binding to serotonin receptors .

- Substituents : Chloro and methyl groups are common in all compounds, suggesting a role in steric hindrance or metabolic stability.

Pharmacological and Target Engagement

- SB-242084 Hydrochloride : Explicitly identified as a 5-HT₂C receptor antagonist, highlighting its utility in neuroscience research . The indoline-carboxamide moiety is critical for receptor affinity.

- Target Compound: The 2-aminoethyl group may mimic endogenous polyamines, implying possible interactions with nucleic acids or ion channels.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of N-(2-aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride?

- Methodological Answer :

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the sulfonamide backbone, pyridine ring substituents, and ethylamine side chain. Compare spectral data with computational predictions or synthesized analogs .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended. A purity threshold of ≥95% is typical for research-grade compounds, as seen in analogous sulfonamide analyses .

- Elemental Analysis : Validate the molecular formula (C₈H₁₂ClN₃O₂S·HCl) using combustion analysis or mass spectrometry (MS). Note that discrepancies in molecular weight may arise from hydration or salt forms .

Q. What synthetic routes are reported for this compound, and what are critical reaction parameters?

- Methodological Answer :

- Key Steps : (1) Sulfonation of 6-chloro-5-methylpyridine-3-carboxylic acid, followed by (2) coupling with 2-aminoethylamine under carbodiimide-mediated conditions (e.g., EDC/HCl). (3) Final purification via recrystallization from ethanol/water .

- Critical Parameters :

- Temperature control during sulfonation (40–60°C) to avoid side reactions.

- pH adjustment during amine coupling (pH 6–7) to optimize yield.

- Use of anhydrous solvents to prevent hydrolysis of intermediates .

Q. How should this compound be stored to ensure stability in experimental settings?

- Methodological Answer :

- Store in airtight, light-resistant containers at –20°C to minimize degradation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies on similar sulfonamides suggest a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability and reproducibility?

- Methodological Answer :

- Design of Experiments (DOE) : Screen reaction parameters (e.g., solvent polarity, catalyst loading) using fractional factorial design. For example, dimethylformamide (DMF) may improve coupling efficiency compared to dichloromethane .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Yield Improvement : Explore microwave-assisted synthesis to reduce reaction times and enhance selectivity for the sulfonamide bond .

Q. What analytical techniques resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Thermal Analysis : Differential scanning calorimetry (DSC) can clarify melting points, as polymerization may occur near 120–125°C, as observed in structurally related acrylamide derivatives .

- Solubility Profiling : Use shake-flask methods with UV detection to quantify solubility in PBS, DMSO, or ethanol. Note that hydrochloride salts often exhibit higher aqueous solubility than free bases .

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridine ring and sulfonamide group .

- Molecular Docking : Use the SMILES string (e.g.,

Cl.NC1=NC=C(C(=C1Cl)C)S(=O)(=O)NCCN) to model interactions with target enzymes (e.g., carbonic anhydrase) .

Q. What strategies are effective for synthesizing structural analogs to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Design : Replace the chloro or methyl groups on the pyridine ring with halogens (e.g., fluorine) or bulkier substituents (e.g., tert-butyl). Similar modifications in naphthalenesulfonamide derivatives have shown enhanced binding affinity .

- Parallel Synthesis : Use solid-phase techniques to generate a library of analogs with varied amine side chains (e.g., hexyl vs. ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.